2-(2-fluorophenoxy)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide
Description
This compound features a fluorophenoxy moiety linked via an acetamide bridge to a 6-phenylpyrimidin-4-ylmethyl group. The 2-fluorophenoxy group enhances lipophilicity and metabolic stability, while the pyrimidine core facilitates π-π interactions in biological targets, common in kinase inhibitors or enzyme modulators .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-8-4-5-9-18(16)25-12-19(24)21-11-15-10-17(23-13-22-15)14-6-2-1-3-7-14/h1-10,13H,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZPXXYDNNMPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of 2-fluorophenol: This can be achieved by fluorination of phenol using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like Selectfluor.
Synthesis of 2-(2-fluorophenoxy)acetic acid: The 2-fluorophenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-(2-fluorophenoxy)acetic acid.
Formation of 6-phenylpyrimidine-4-carbaldehyde: This can be synthesized through a series of reactions starting from pyrimidine and benzaldehyde.
Coupling Reaction: The final step involves the coupling of 2-(2-fluorophenoxy)acetic acid with 6-phenylpyrimidine-4-carbaldehyde in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the field of oncology.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Acetamide Nitrogen
Key Compounds:
Heterocyclic Core Modifications
Key Compounds:
- 2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide (): Core: Hydroxy-methylpyrimidine with sulfanyl linkage. Key Features: Sulfur atom increases polarity; hydroxy group enables hydrogen bonding .
- 2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-nitrophenyl)acetamide (): Core: Thieno[2,3-d]pyrimidine. Key Features: Nitro group enhances electron deficiency; thieno ring alters π-stacking .
Comparison with Target Compound :
The target’s unsubstituted pyrimidine core lacks electron-withdrawing groups (e.g., nitro or sulfanyl), favoring hydrophobic interactions over polar binding.
Functional Group Variations
Key Compounds:
- N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide (): Functional Groups: Sulfamoyl and propanoylphenoxy. Key Features: Sulfamoyl improves water solubility; propanoylphenoxy adds steric hindrance .
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide (): Functional Groups: Thioether and ketone. Key Features: Thioether increases stability; ketone enables hydrogen bonding .
Comparison with Target Compound :
The target’s ether linkage (vs. thioether or sulfamoyl) balances stability and lipophilicity, favoring membrane permeability.
Physicochemical Properties
Research Findings and Implications
- Fluorination : Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability and binding affinity, aligning with the target’s design .
- Pyrimidine Modifications : Bulky substituents (e.g., phenyl in the target) reduce solubility but improve selectivity, as seen in and .
- Synthetic Routes : Fe(III)-catalyzed methods () are viable for acetamide synthesis, suggesting scalable production for the target .
Biological Activity
The compound 2-(2-fluorophenoxy)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide , identified by its CAS number 147118-37-4, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 303.33 g/mol
The presence of the fluorophenoxy and pyrimidine moieties suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells. The pyrimidine core is known for its role in targeting cellular pathways involved in tumor growth and metastasis.
- Antimicrobial Effects : The fluorophenoxy group may enhance the compound's ability to penetrate bacterial membranes, suggesting potential applications as an antimicrobial agent.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation.
- Interference with DNA Synthesis : The structural similarity to nucleobases allows for potential interference with DNA replication processes in rapidly dividing cells.
Data Table: Biological Activities and Mechanisms
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Membrane penetration and disruption | |
| Kinase Inhibition | Targeting specific kinases involved in signaling |
Study 1: Anticancer Activity
A study published in Cancer Research evaluated the effects of similar pyrimidine derivatives on various cancer cell lines. The results demonstrated significant inhibition of cell growth, with IC50 values indicating potent activity against breast and lung cancer cells. The study concluded that the incorporation of fluorine atoms enhances the compound's bioactivity by improving its metabolic stability and cellular uptake.
Study 2: Antimicrobial Efficacy
In another investigation published in Journal of Antimicrobial Chemotherapy, researchers assessed the antimicrobial properties of related compounds against gram-positive and gram-negative bacteria. The findings revealed that compounds with a fluorophenoxy group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts, suggesting a promising avenue for developing new antibiotics.
Q & A
Q. Basic Research Focus
- Spectroscopic Techniques:
- Chromatography: Use HPLC with a C18 column (MeCN:H₂O gradient) to assess purity (>95%) .
What strategies are recommended to resolve contradictions in reported biological activity data for this compound?
Q. Advanced Research Focus
- Mechanistic Validation: Use molecular docking to predict binding affinities for targets like metabotropic glutamate receptors (mGluR2), followed by in vitro assays (e.g., cAMP inhibition in HEK293 cells) .
- Dose-Response Studies: Test across a wide concentration range (nM–μM) to identify non-linear effects or off-target interactions .
- Control Experiments: Include structurally related analogs (e.g., 2-chlorophenoxy derivatives) to isolate the fluorophenyl group’s role in activity .
How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
Q. Advanced Research Focus
- Salt Formation: Explore hydrochloride or mesylate salts to enhance aqueous solubility .
- Prodrug Design: Introduce ester or amide prodrug moieties at the acetamide group to improve membrane permeability .
- Formulation: Use lipid-based nanoemulsions (e.g., Labrafil®) to increase bioavailability in pharmacokinetic studies .
What analytical methods are suitable for studying the compound’s stability under varying pH and temperature conditions?
Q. Basic Research Focus
- Forced Degradation Studies:
- Acidic/Base Conditions: Incubate in 0.1M HCl/NaOH (37°C, 24h) and monitor degradation via LC-MS .
- Thermal Stability: Use TGA/DSC to identify decomposition temperatures (>200°C) .
- Kinetic Analysis: Apply Arrhenius equations to predict shelf-life under storage conditions .
What computational tools are effective for predicting the compound’s interactions with biological targets?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to model binding stability with mGluR2 over 100-ns trajectories .
- QSAR Models: Train on pyrimidine-acetamide derivatives to correlate substituent effects (e.g., fluorine position) with IC₅₀ values .
- ADMET Prediction: Utilize SwissADME to assess blood-brain barrier penetration (e.g., high LogP ~3.5 suggests CNS activity) .
How can researchers address low yields during the final coupling step of the synthesis?
Q. Advanced Research Focus
- Catalyst Screening: Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling of pyrimidine intermediates .
- Microwave-Assisted Synthesis: Reduce reaction time (2h vs. 16h) and improve yields by 20–30% .
- Purification: Use flash chromatography (silica gel, EtOAc/hexane) or recrystallization (MeOH/H₂O) to isolate the product .
What are the potential off-target effects of this compound in kinase inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
